Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl-
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Overview
Description
Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and proline.
Reduction: This can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid.
Reduction: Reagents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Using specific amino acid derivatives under controlled conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may lead to the cleavage of disulfide bonds.
Scientific Research Applications
Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are crucial in neurodegenerative diseases . The peptide can also influence gene expression and cellular apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Glycyl-L-leucyl: A simpler peptide used in various biochemical studies.
Uniqueness
Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from simpler peptides.
Properties
CAS No. |
173859-32-0 |
---|---|
Molecular Formula |
C35H63N11O9 |
Molecular Weight |
781.9 g/mol |
IUPAC Name |
2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C35H63N11O9/c1-7-20(5)28(32(53)42-16-25(47)40-18-27(49)50)45-33(54)29(21(6)8-2)44-26(48)17-41-30(51)23(15-19(3)4)43-31(52)24-12-10-14-46(24)34(55)22(36)11-9-13-39-35(37)38/h19-24,28-29H,7-18,36H2,1-6H3,(H,40,47)(H,41,51)(H,42,53)(H,43,52)(H,44,48)(H,45,54)(H,49,50)(H4,37,38,39)/t20-,21-,22-,23-,24-,28-,29-/m0/s1 |
InChI Key |
NCWKMFBONFAXGO-IWIWXMQLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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